Alvimopan is a pharmaceutical compound classified as a peripherally acting mu-opioid receptor antagonist, primarily used to facilitate gastrointestinal recovery following surgical procedures, particularly after partial large or small bowel resection with primary anastomosis. It is marketed under the trade name Entereg. Alvimopan has a molecular formula of CHNO•2HO, with a molecular weight of approximately 460.6 g/mol. At physiological pH, alvimopan exists as a zwitterion, which contributes to its low solubility in aqueous solutions .
Alvimopan functions by competitively binding to mu-opioid receptors in the gastrointestinal tract, thereby inhibiting the effects of opioids that typically reduce gastrointestinal motility and secretion. The compound does not penetrate the blood-brain barrier due to its pharmacokinetic properties, allowing it to antagonize peripheral opioid effects without affecting central analgesic efficacy . The primary metabolic pathway involves hydrolysis by gut microflora, leading to the formation of an active metabolite, although this metabolite does not significantly contribute to the drug's therapeutic effects .
Alvimopan exhibits a high binding affinity for mu-opioid receptors (Ki of 0.2 ng/mL), with minimal activity at delta and kappa-opioid receptors . Its selectivity for peripheral receptors is enhanced by its interaction with P-glycoprotein, which limits its central nervous system penetration. This mechanism allows alvimopan to counteract opioid-induced constipation and facilitate gastrointestinal recovery post-surgery . The drug's pharmacokinetics reveal an oral bioavailability of approximately 6%, with peak plasma concentrations reached about two hours after administration .
Alvimopan is primarily indicated for use in patients recovering from surgery involving the intestines, particularly to prevent postoperative ileus—a condition characterized by delayed gastrointestinal motility following surgery. By accelerating recovery times for bowel function, alvimopan can help reduce hospital stays and improve patient outcomes following major abdominal surgeries .
Alvimopan shares similarities with other peripherally acting mu-opioid receptor antagonists such as:
| Compound | Mechanism of Action | Unique Features |
|---|---|---|
| Alvimopan | Mu-opioid receptor antagonist | Primarily used post-surgery for GI recovery |
| Methylnaltrexone | Mu-opioid receptor antagonist | Used in advanced illness; more CNS penetration |
| Naloxegol | Mu-opioid receptor antagonist | Pegylated for prolonged action |
| Naldemedine | Mu-opioid receptor antagonist | Selective for peripheral action |
Alvimopan's uniqueness lies in its specific application in postoperative settings and its distinct pharmacokinetic profile that allows it to effectively manage gastrointestinal recovery without interfering with central analgesic effects .